molecular formula C22H12F3N3 B2521712 6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-48-0

6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2521712
CAS No.: 901264-48-0
M. Wt: 375.354
InChI Key: ZUWMCINFEVOKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and biological activities. Fluorinated quinolines are known for their diverse applications in medicinal chemistry, particularly as antibacterial and anticancer agents .

Preparation Methods

The synthesis of 6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions that include cyclization and fluorination processes. One common synthetic route involves the cyclization of a precursor molecule containing a pre-fluorinated benzene ring . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the quinoline ring system. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound can prevent bacterial growth and proliferation. In cancer cells, it may interfere with DNA repair mechanisms, leading to cell death .

Comparison with Similar Compounds

6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other fluorinated quinolines such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple fluorine atoms, which can enhance its biological activity and stability .

Properties

IUPAC Name

6,8-difluoro-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWMCINFEVOKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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